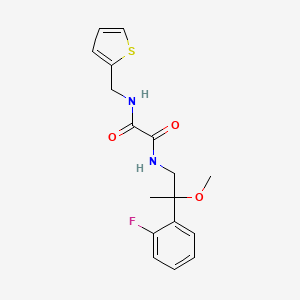
(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one” is a small molecule. It has a molecular formula of C16H9Cl2NO2S2 and an average mass of 382.284 Da .
Molecular Structure Analysis
The molecular structure of this compound is unique and has potential applications in various fields. The compound has a molecular weight of 382.28 and a monoisotopic mass of 380.945160 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H9Cl2NO2S2 , an average mass of 382.284 Da , and a monoisotopic mass of 380.945160 Da .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Computational Studies
The crystal structure and theoretical investigations of a similar thiazolidin-4-one derivative were characterized by X-ray single crystal diffraction and NMR spectra, with computational studies conducted using HF and DFT levels of theory. This analysis provided insights into the molecular geometry and intermolecular contacts, which are crucial for understanding the compound's reactivity and potential interactions with biological targets (Khelloul et al., 2016).
Antitumor and Anti-Inflammatory Activities
Research on derivatives of this compound has shown promising antitumor and anti-inflammatory activities. A study synthesized new derivatives and evaluated their antitumor and anti-inflammatory effects, identifying hit-compounds with significant activity, which highlights the therapeutic potential of these compounds in medical research (Horishny et al., 2020).
Anticancer Activity
Novel thiazolidinone derivatives have been synthesized and screened for anticancer activity. Certain compounds demonstrated significant antimitotic activity and sensitivity against various cancer cell lines, including leukemia, melanoma, and breast cancers. This research emphasizes the role of structural substituents in enhancing cytotoxicity levels against cancer cells, suggesting these compounds' potential in developing new cancer therapies (Buzun et al., 2021).
Antimicrobial Activity
The synthesis of thiazolidin-4-one derivatives and their antimicrobial activity against gram-positive and gram-negative bacteria have been explored. Some compounds exhibited good to moderate activity, which could contribute to the development of new antimicrobial agents (PansareDattatraya & Devan, 2015).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S2/c17-10-2-1-9(13(18)8-10)7-14-15(21)19(16(22)23-14)11-3-5-12(20)6-4-11/h1-8,20H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSCSLAYVOKUBV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
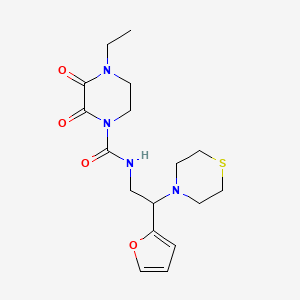
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)
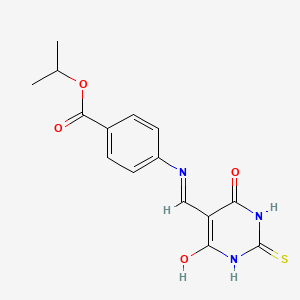

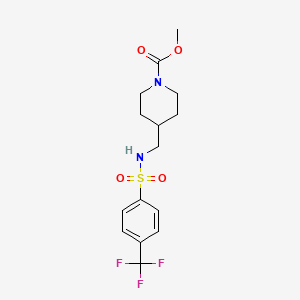
![3,4-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2648870.png)
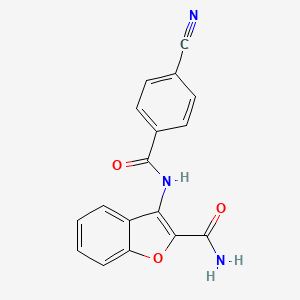
![2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2648872.png)
![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2648873.png)

![4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2648877.png)
